molecular formula C19H36N2O6S B576823 (2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 14042-43-4

(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

Cat. No.: B576823
CAS No.: 14042-43-4
M. Wt: 420.565
InChI Key: GNPWCZOXLLXPNA-RETOTEICSA-N
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Description

(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is closely related to lincomycin and clindamycin, which are also lincosamide antibiotics. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is typically produced through fermentation processes involving Streptomyces lincolnensis. The biosynthesis of lincomycin C involves the incorporation of specific amino acids and sugars into the antibiotic structure. The fermentation process is optimized by adjusting the levels of precursors such as propylproline, which enhances the production of lincomycin C .

Industrial Production Methods

Industrial production of lincomycin C involves large-scale fermentation using optimized strains of Streptomyces lincolnensis. The fermentation medium is supplemented with amino acids like L-proline, L-tyrosine, and L-alanine to boost the yield of lincomycin C . The fermentation process is carefully monitored and controlled to ensure maximum production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in lincomycin C.

    Substitution: Substitution reactions can introduce new functional groups into the lincomycin C molecule.

Common Reagents and Conditions

Common reagents used in the reactions of lincomycin C include thionyl chloride for chlorination and various oxidizing and reducing agents for modifying its structure .

Major Products

The major products formed from these reactions include chlorinated derivatives like clindamycin, which is derived from lincomycin by replacing the 7-hydroxy group with a chlorine atom .

Scientific Research Applications

(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . The molecular targets of lincomycin C include the 23S rRNA of the bacterial ribosome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is unique due to its specific structure and the presence of the propyl hygric acid moiety linked to the sugar moiety α-methylthiolincosamine. This unique structure contributes to its specific antibacterial properties and its ability to inhibit protein synthesis in bacteria .

Properties

CAS No.

14042-43-4

Molecular Formula

C19H36N2O6S

Molecular Weight

420.565

IUPAC Name

(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C19H36N2O6S/c1-5-7-11-8-12(21(4)9-11)18(26)20-13(10(3)22)17-15(24)14(23)16(25)19(27-17)28-6-2/h10-17,19,22-25H,5-9H2,1-4H3,(H,20,26)/t10-,11-,12+,13-,14+,15-,16-,17-,19-/m1/s1

InChI Key

GNPWCZOXLLXPNA-RETOTEICSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SCC)O)O)O)C(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 3
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Reactant of Route 6
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

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